N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. The presence of a 4-fluorophenyl group and an isonicotinamide moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydroximinoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, employing green chemistry principles, such as metal-free synthetic routes, can minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The 4-fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Additionally, the isonicotinamide moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents, such as 3-(4-chlorophenyl)isoxazole and 3-(4-methylphenyl)isoxazole.
Fluorophenyl derivatives: Compounds with similar 4-fluorophenyl groups but different core structures, such as 4-fluorophenylmethanol and 4-fluorophenylacetic acid.
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide stands out due to its unique combination of the isoxazole ring, 4-fluorophenyl group, and isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICBVDZPWPZLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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